3,5-Diazido-2,4-dimethylpyridine;ZINC
Description
Structure
3D Structure of Parent
Properties
CAS No. |
142110-43-8 |
|---|---|
Molecular Formula |
C7H7N7Zn |
Molecular Weight |
254.6 g/mol |
IUPAC Name |
3,5-diazido-2,4-dimethylpyridine;zinc |
InChI |
InChI=1S/C7H7N7.Zn/c1-4-6(11-13-8)3-10-5(2)7(4)12-14-9;/h3H,1-2H3; |
InChI Key |
GOYOUYWFWLQMAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1N=[N+]=[N-])C)N=[N+]=[N-].[Zn] |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Diazido 2,4 Dimethylpyridine and Analogs
Strategies for Introducing Azido (B1232118) Groups onto Pyridine (B92270) Rings
The introduction of azido groups onto a pyridine ring can be accomplished through several key synthetic strategies. The choice of method is largely dependent on the available functional groups on the pyridine precursor.
Nucleophilic aromatic substitution (SNAr) is a primary method for introducing an azide (B81097) group onto an aromatic ring. In this approach, a leaving group, typically a halide, is displaced by an azide nucleophile, such as sodium azide. The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack. youtube.com
The reactivity of the pyridine ring towards SNAr is position-dependent. Attack is favored at the ortho (2- and 6-) and para (4-) positions relative to the ring nitrogen, as the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, providing stabilization. youtube.comstackexchange.com For substitution at the meta (3- and 5-) positions, as required for 3,5-Diazido-2,4-dimethylpyridine, the ring must typically be activated by strongly electron-withdrawing groups or the reaction may require more forcing conditions. Lewis acids, including zinc-based compounds, can be used to activate the pyridine ring towards nucleophilic attack by coordinating to the ring nitrogen. semanticscholar.orgnih.gov
An example of SNAr for azidation on a pyridine derivative is the reaction of a chloropyridine with sodium azide. mdpi.com
Table 1: General Conditions for Nucleophilic Aromatic Azidation
| Parameter | Typical Value/Reagent | Purpose |
|---|---|---|
| Azide Source | Sodium Azide (NaN₃), Trimethylsilyl Azide (TMSN₃) | Provides the azide nucleophile. |
| Solvent | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Polar aprotic solvent to dissolve reagents and facilitate SNAr. |
| Temperature | 50-150 °C | Provides energy to overcome the activation barrier. |
| Leaving Group | -Cl, -Br, -F, -NO₂ | A good leaving group is essential for the substitution to occur. |
When the precursor molecule contains an amino group, a two-step diazotization-azide displacement sequence is a highly effective method for introducing an azide. This process involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by an azide ion. organic-chemistry.org
The first step is the reaction of an aminopyridine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a pyridinediazonium salt. rsc.org These diazonium salts are often highly reactive and are typically used immediately without isolation. The subsequent addition of an azide source, such as sodium azide, results in the displacement of the diazonium group (N₂) and the formation of the corresponding aryl azide. organic-chemistry.org This method has been successfully applied to the synthesis of various aryl azides. researchgate.net
Precursor Chemistry and Intermediate Transformations for 3,5-Diazido-2,4-dimethylpyridine Synthesis
The successful synthesis of the target molecule is critically dependent on the availability of a suitable 2,4-dimethylpyridine (B42361) precursor functionalized at the 3- and 5-positions.
The starting material, 2,4-dimethylpyridine, also known as 2,4-lutidine, is commercially available. nih.govwikipedia.org However, direct functionalization at the 3 and 5 positions can be challenging. Therefore, constructing the substituted pyridine ring from acyclic precursors is often a more viable strategy for obtaining polysubstituted pyridines. researchgate.netnih.govresearchgate.net
For instance, a plausible precursor for SNAr would be 3,5-dihalo-2,4-dimethylpyridine. For the diazotization route, 3,5-diamino-2,4-dimethylpyridine would be the key intermediate. The synthesis of such precursors can be envisioned through multi-step sequences or ring-forming condensation reactions.
Table 2: Potential Precursors for 3,5-Diazido-2,4-dimethylpyridine
| Precursor Structure | Name | Subsequent Azidation Method |
|---|---|---|
| 3,5-Dihalo-2,4-dimethylpyridine | Nucleophilic Aromatic Substitution (SNAr) |
Starting from the key intermediates, the final azido groups can be installed.
Via SNAr: 3,5-Dichloro-2,4-dimethylpyridine, when subjected to reaction with an excess of sodium azide in a polar aprotic solvent like DMF at elevated temperatures, would be expected to undergo a double nucleophilic aromatic substitution to yield 3,5-diazido-2,4-dimethylpyridine.
Via Diazotization: 3,5-Diamino-2,4-dimethylpyridine could be treated with sodium nitrite in a strong acid (e.g., HCl, H₂SO₄) at 0-5 °C to form the intermediate bis(diazonium) salt. Subsequent treatment of this unstable intermediate with sodium azide would lead to the formation of the target 3,5-diazido-2,4-dimethylpyridine.
Optimization of Reaction Conditions and Yield Enhancement in Diazido Pyridine Synthesis
The efficiency and yield of diazido pyridine synthesis are highly dependent on the careful control of reaction parameters. Optimization is crucial, especially when dealing with potentially unstable intermediates and energetic final products.
For SNAr reactions , key parameters to optimize include temperature, reaction time, and solvent choice. Higher temperatures generally increase the reaction rate but can also lead to decomposition of the desired product. The choice of solvent is critical, with polar aprotic solvents like DMF or DMSO being standard for their ability to solvate the cation of the azide salt while leaving the azide anion highly nucleophilic.
For diazotization-azide displacement , temperature control is paramount. Diazotization is typically carried out between 0 and 5 °C to prevent the premature decomposition of the unstable diazonium salt. The pH of the solution is also critical; sufficient acid is required to generate nitrous acid and stabilize the diazonium salt. The rate of addition of sodium nitrite must be carefully controlled to manage the exothermic reaction. Subsequent addition of the azide nucleophile must also be handled with care.
Table 3: Factors for Optimization in Azidopyridine Synthesis
| Reaction Type | Parameter | Influence on Reaction |
|---|---|---|
| SNAr | Temperature | Higher temperature increases rate but may decrease yield due to side reactions. |
| SNAr | Solvent | Polar aprotic solvents (DMF, DMSO) are preferred to enhance nucleophilicity. |
| SNAr | Concentration | Higher concentrations can increase reaction rates but may complicate product isolation. |
| Diazotization | Temperature | Must be kept low (0-5 °C) to ensure the stability of the diazonium intermediate. |
| Diazotization | pH / Acidity | A strongly acidic medium is necessary for the formation and stabilization of the diazonium salt. |
Elucidation of Reaction Mechanisms Involving 3,5 Diazido 2,4 Dimethylpyridine
Mechanistic Insights into Azide (B81097) Formation on Pyridine (B92270) Rings
The synthesis of azidopyridines, including 3,5-Diazido-2,4-dimethylpyridine, is commonly achieved through nucleophilic aromatic substitution (SNAr) reactions. nih.gov This mechanistic pathway is particularly effective for pyridine derivatives due to the electron-withdrawing nature of the ring nitrogen, which activates the ring towards nucleophilic attack, especially at the α (2,6) and γ (4) positions.
In the case of 3,5-Diazido-2,4-dimethylpyridine, the synthesis would typically start from a precursor such as 3,5-dihalo-2,4-dimethylpyridine (e.g., 3,5-dichloro- or 3,5-dibromo-2,4-dimethylpyridine). The reaction proceeds by introducing an azide source, most commonly sodium azide (NaN₃). nih.gov The azide ion (N₃⁻), acting as a potent nucleophile, attacks the carbon atoms bearing the halogen leaving groups. The electronegative nitrogen atom in the pyridine ring helps to stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the substitution process. The subsequent departure of the halide ion restores the aromaticity of the pyridine ring, yielding the azido-substituted product. This process is repeated for the second halogen to yield the final diazido compound.
| Step | Description | Reagents & Conditions |
|---|---|---|
| 1 | Nucleophilic attack by azide ion (N₃⁻) on the carbon-halogen bond of the pyridine ring. | 3,5-Dihalo-2,4-dimethylpyridine, Sodium Azide (NaN₃) |
| 2 | Formation of a stabilized, negatively charged intermediate (Meisenheimer complex). | Aprotic polar solvent (e.g., DMF, DMSO) often used to facilitate the reaction. |
| 3 | Expulsion of the halide leaving group (e.g., Cl⁻, Br⁻). | - |
| 4 | Restoration of the aromatic pyridine ring with the newly substituted azide group. | - |
| 5 | Repeat of steps 1-4 at the second halogen-substituted position. | - |
Exploration of Intramolecular Rearrangements and Cycloaddition Reactions (e.g., Azide-Tetrazole Isomerism)
Organic azides attached to heterocyclic rings often exhibit fascinating intramolecular reactivity, most notably azide-tetrazole isomerism. This is a form of ring-chain tautomerism where the azide group can exist in equilibrium with a fused tetrazole ring. researchgate.netrspublication.com For 3,5-Diazido-2,4-dimethylpyridine, this equilibrium would involve the cyclization of one or both azide groups with the pyridine ring nitrogen.
This isomerization is a reversible process, and the position of the equilibrium is influenced by several factors, including the electronic nature of substituents on the pyridine ring, the solvent polarity, and the physical state (solid or solution). rspublication.comnih.gov Generally, the proportion of the tetrazole isomer increases with increasing solvent dielectric constant. nih.gov The tetrazole form is a fused heterocyclic system, which can be more stable due to the formation of an additional aromatic ring. rsc.org This equilibrium is significant because the azide and tetrazole isomers possess different chemical reactivities; for instance, the azide form readily undergoes "click" reactions, while the tetrazole form may be recalcitrant to such transformations. researchgate.netnih.gov
| Isomeric Form | Structural Description | Key Reactive Group |
|---|---|---|
| Azide Form | Open-chain linear azido (B1232118) group (-N₃) attached to the pyridine ring. | Azide (1,3-dipole) |
| Tetrazole Form | Fused five-membered tetrazole ring formed by cyclization of the azide with the ring nitrogen. | Fused Aromatic System |
Beyond isomerism, the azide groups in 3,5-Diazido-2,4-dimethylpyridine can function as 1,3-dipoles in [3+2] cycloaddition reactions, a classic example being the Huisgen cycloaddition with alkynes or alkenes to form 1,2,3-triazole rings. nih.gov This reaction is a cornerstone of "click chemistry" and provides a pathway for synthesizing more complex, nitrogen-rich heterocyclic systems from the diazido pyridine scaffold.
Pathways of Thermal Decomposition and Nitrogen Release in Diazido Pyridines
Diazido pyridines are energetic materials, and their thermal decomposition is characterized by the exothermic release of molecular nitrogen (N₂). researchgate.netresearchgate.net The primary and rate-limiting step in the thermal decomposition mechanism of aromatic azides is the cleavage of the C-N bond, leading to the extrusion of a molecule of dinitrogen (N₂). researchgate.net This process generates a highly reactive nitrene intermediate.
For 3,5-Diazido-2,4-dimethylpyridine, this would occur sequentially for the two azide groups:
C₅H(CH₃)₂(N₃)₂N → C₅H(CH₃)₂(N₃)(N:) + N₂ (Formation of a monoazido-mononitrene intermediate)
C₅H(CH₃)₂(N₃)(N:) → C₅H(CH₃)₂(N:)₂ + N₂ (Formation of a dinitrene intermediate)
Studies on various azidopyridines have shown that the only significant gaseous product of their thermal decomposition is nitrogen, with purities often exceeding 99%. researchgate.net The resulting nitrene species are highly unstable and rapidly undergo subsequent reactions. These can include intermolecular reactions, leading to the formation of larger, polymeric amorphous substances that are rich in nitrogen and contain conjugated fragments. researchgate.net The presence of an ortho-azido group can significantly decrease thermal stability, though this is not a factor for the 3,5-substitution pattern. researchgate.net
| Stage | Process | Products |
|---|---|---|
| Initial | Thermal cleavage of the C-N₃ bond. | Nitrene intermediate + Molecular Nitrogen (N₂) |
| Subsequent | Further reactions of the highly reactive nitrene species. | Polymeric, nitrogen-containing amorphous solids. |
Advanced Structural Characterization of 3,5 Diazido 2,4 Dimethylpyridine
Single-Crystal X-ray Diffraction Studies of Solid-State Structures
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like 3,5-Diazido-2,4-dimethylpyridine, this analysis would provide invaluable insights into its molecular geometry, how the molecules pack together in the solid state, and the nature of the intermolecular forces that govern its crystal lattice.
The crystal packing is likely to be driven by a combination of van der Waals forces and weaker intermolecular interactions involving the azide (B81097) groups and the pyridine (B92270) ring. The presence of two bulky and electronically distinct azide groups, along with two methyl groups, would likely lead to a complex packing arrangement that maximizes space-filling while accommodating specific intermolecular contacts. Studies on other azidopyridines have revealed various packing motifs, and it is plausible that 3,5-Diazido-2,4-dimethylpyridine would form a similarly intricate crystalline architecture. acs.orgorganic-chemistry.org
Hypothetical Crystallographic Data for 3,5-Diazido-2,4-dimethylpyridine
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 985.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.45 |
The solid-state structure of 3,5-Diazido-2,4-dimethylpyridine would be stabilized by a network of intermolecular interactions. Of particular interest are the potential interactions involving the azide groups. Azide-azide interactions, though weak, are known to play a role in the crystal packing of azido-containing compounds. rsc.orgrsc.org These can involve contacts between the nitrogen atoms of neighboring azide groups and are influenced by electrostatic and dispersion forces.
Advanced Spectroscopic Analysis for Molecular Structure Elucidation
Spectroscopic techniques provide complementary information to X-ray diffraction by probing the electronic and vibrational properties of a molecule, confirming its functional groups and connectivity.
High-resolution NMR spectroscopy is a cornerstone of chemical characterization. For 3,5-Diazido-2,4-dimethylpyridine, both ¹H and ¹³C NMR would be essential for confirming its structure.
In the ¹H NMR spectrum, distinct signals would be expected for the protons of the two methyl groups and the single proton on the pyridine ring. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the azide groups and the pyridine nitrogen. Based on data for 2,4-dimethylpyridine (B42361), the methyl protons would likely appear as singlets, with their exact chemical shifts modulated by the presence of the adjacent azide groups. nih.gov
The ¹³C NMR spectrum would provide information on the carbon skeleton. Signals would be expected for the two methyl carbons and the five carbons of the pyridine ring. The carbons bearing the azide groups would likely experience a significant downfield shift due to the electronegativity of the nitrogen atoms. Theoretical calculations on polyazidopyridines have been shown to provide accurate predictions of ¹³C chemical shifts. nih.gov
Hypothetical NMR Data for 3,5-Diazido-2,4-dimethylpyridine (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H | ~7.5 (s, 1H, ring H) |
| ¹H | ~2.4 (s, 3H, CH₃) |
| ¹H | ~2.3 (s, 3H, CH₃) |
| ¹³C | ~150 (ring C-N) |
| ¹³C | ~145 (ring C-N₃) |
| ¹³C | ~130 (ring C-H) |
| ¹³C | ~20 (CH₃) |
| ¹³C | ~18 (CH₃) |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is particularly useful for identifying functional groups. The most characteristic vibrational feature of 3,5-Diazido-2,4-dimethylpyridine would be the strong, sharp absorption band corresponding to the asymmetric stretching of the azide (N₃) groups. This typically appears in the region of 2100-2160 cm⁻¹. The presence of two azide groups might lead to a splitting of this peak or a broadening, depending on their vibrational coupling and local environment. nih.govmdpi.com
Other notable vibrations would include C-H stretching from the methyl groups and the aromatic ring, C=C and C=N stretching vibrations of the pyridine ring, and various bending modes. The IR and Raman spectra of 2,4-dimethylpyridine have been well-characterized and would serve as a basis for assigning the vibrations of the pyridine core. nist.govias.ac.incdnsciencepub.com
Hypothetical Vibrational Spectroscopy Data for 3,5-Diazido-2,4-dimethylpyridine
| Wavenumber (cm⁻¹) | Assignment |
| ~2120 | Asymmetric stretch of azide (N₃) |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch (methyl) |
| ~1600 | Pyridine ring C=C and C=N stretching |
| ~1450 | Methyl C-H bending |
| ~1280 | Symmetric stretch of azide (N₃) |
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of 3,5-Diazido-2,4-dimethylpyridine would be expected to show absorptions characteristic of the substituted pyridine ring. Pyridine itself exhibits π → π* and n → π* transitions. The introduction of two azide groups and two methyl groups would be expected to cause a bathochromic (red) shift in these absorptions due to the extension of the conjugated system and the electronic effects of the substituents. The azide group can act as an auxochrome, influencing the energy of the electronic transitions. The UV-Vis spectrum of 2,4-dimethylpyridine shows absorptions in the ultraviolet region, and the addition of the diazido groups would likely shift these to longer wavelengths. nih.govresearchgate.netresearchgate.net
Hypothetical UV-Vis Spectroscopy Data for 3,5-Diazido-2,4-dimethylpyridine (in Methanol)
| λ (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |
| ~280 | 10,000 | π → π* transition |
| ~320 | 2,500 | n → π* transition |
Combined Spectroscopic and Computational Approaches for Structural Validation
A comprehensive structural elucidation of novel or complex molecules like 3,5-Diazido-2,4-dimethylpyridine necessitates a multi-faceted approach that integrates empirical spectroscopic data with theoretical computational models. This synergistic strategy allows for a robust validation of the proposed molecular structure, providing deeper insights into its electronic and geometric properties. While specific experimental and computational data for 3,5-Diazido-2,4-dimethylpyridine is not publicly available, this section outlines the established methodologies that would be employed for its structural characterization.
The validation process would commence with a suite of spectroscopic analyses. Infrared (IR) spectroscopy would be utilized to identify the characteristic vibrational frequencies of the key functional groups. The asymmetric and symmetric stretching vibrations of the azide (N₃) groups would be expected to produce strong, distinct peaks, typically in the range of 2100-2200 cm⁻¹. Additionally, the various C-H and C-N stretching and bending vibrations of the substituted pyridine ring would be identified.
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for mapping the connectivity and chemical environment of the atoms within the molecule. ¹H NMR spectroscopy would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity. The chemical shifts of the methyl protons and the remaining aromatic proton on the pyridine ring would provide crucial information about the electronic effects of the diazido substituents. Similarly, ¹³C NMR spectroscopy would identify all unique carbon atoms, including those of the pyridine ring and the methyl groups, with their chemical shifts being indicative of their hybridization and local electronic environment.
Mass spectrometry (MS) would be employed to determine the molecular weight of 3,5-Diazido-2,4-dimethylpyridine and to analyze its fragmentation pattern. The high-resolution mass spectrum would provide the exact molecular formula, confirming the elemental composition.
To complement and validate the experimental spectroscopic data, computational chemistry , primarily through Density Functional Theory (DFT) , would be employed. A computational model of the 3,5-Diazido-2,4-dimethylpyridine molecule would be constructed, and its geometry would be optimized to find the most stable energetic conformation.
Following geometry optimization, theoretical calculations would be performed to predict the spectroscopic properties. The calculated vibrational frequencies from a DFT frequency analysis would be compared with the experimental IR spectrum to aid in the assignment of the observed absorption bands. Furthermore, theoretical ¹H and ¹³C NMR chemical shifts would be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The correlation between the experimental and computed chemical shifts serves as a powerful tool for structural verification.
By integrating the experimental data from IR, NMR, and mass spectrometry with the theoretical predictions from DFT calculations, a definitive and detailed structural characterization of 3,5-Diazido-2,4-dimethylpyridine can be achieved. This combined approach ensures a high degree of confidence in the assigned structure and provides a thorough understanding of its fundamental chemical properties.
Interactive Data Tables
Hypothetical Spectroscopic Data for 3,5-Diazido-2,4-dimethylpyridine
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Proton A | Value | e.g., s, d, t, q, m | Value | e.g., CH₃ |
| Proton B | Value | e.g., s, d, t, q, m | Value | e.g., CH |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Carbon A | Value | e.g., C-N₃ |
| Carbon B | Value | e.g., C-CH₃ |
| Carbon C | Value | e.g., CH₃ |
Hypothetical IR Spectroscopy Data for 3,5-Diazido-2,4-dimethylpyridine
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Azide (N₃) | Asymmetric Stretch | Value |
| Azide (N₃) | Symmetric Stretch | Value |
| C-H (Aromatic) | Stretch | Value |
| C-H (Aliphatic) | Stretch | Value |
| C=N, C=C (Ring) | Stretch | Value |
Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| C2 | Value | Value | Value |
| C3 | Value | Value | Value |
| C4 | Value | Value | Value |
| C5 | Value | Value | Value |
| C6 | Value | Value | Value |
| C-CH₃ (at C2) | Value | Value | Value |
| C-CH₃ (at C4) | Value | Value | Value |
Theoretical and Computational Investigations of 3,5 Diazido 2,4 Dimethylpyridine
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental in elucidating the electronic structure and three-dimensional geometry of molecules. For a novel compound like 3,5-Diazido-2,4-dimethylpyridine, these computational methods can provide insights into its fundamental chemical nature.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the ground state properties of molecules. For 3,5-Diazido-2,4-dimethylpyridine, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to optimize the molecular geometry and determine its electronic properties. nih.gov
The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles. The introduction of two azido (B1232118) (-N₃) groups at the 3 and 5 positions and two methyl (-CH₃) groups at the 2 and 4 positions of the pyridine (B92270) ring is expected to induce some steric strain and electronic redistribution compared to unsubstituted pyridine. The azido groups are known to be highly energetic functional groups. acs.org The methyl groups, being electron-donating, would influence the electron density of the pyridine ring. DFT studies on substituted pyridines have shown that the nature and position of substituents significantly affect the electronic and geometric parameters of the pyridine ring. researchgate.netias.ac.in
Illustrative Table of Expected DFT-Calculated Ground State Properties:
| Property | Expected Value/Observation |
| Optimized Molecular Geometry | Non-planar structure with potential out-of-plane twisting of the azido groups. |
| Bond Lengths (C-N, N-N) | The C-N bonds connecting the azido groups to the pyridine ring and the internal N-N bonds of the azido groups would be of particular interest. |
| Dipole Moment | A significant dipole moment is expected due to the asymmetrical arrangement of the polar azido groups. |
| Rotational Constants | These would be calculated from the optimized geometry and are crucial for spectroscopic characterization. |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. youtube.com
For 3,5-Diazido-2,4-dimethylpyridine, the HOMO is likely to be localized on the azido groups and the pyridine ring, reflecting the regions of highest electron density. The LUMO, conversely, would represent the most electron-deficient regions and the likely sites for nucleophilic attack. A small HOMO-LUMO gap would suggest that the molecule is chemically reactive, which is a common feature of energetic materials. The introduction of electron-donating methyl groups and electron-withdrawing (by resonance) azido groups would modulate the energies of these frontier orbitals. rsc.org
Illustrative Table of Expected FMO Properties:
| Parameter | Significance | Expected Trend for 3,5-Diazido-2,4-dimethylpyridine |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. | Relatively high energy, indicating good electron-donating capability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. | Relatively low energy, indicating good electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO; an indicator of chemical reactivity and stability. | A small energy gap is anticipated, suggesting high reactivity. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. rsc.org The MEP map illustrates the regions of positive and negative electrostatic potential on the electron density surface.
For 3,5-Diazido-2,4-dimethylpyridine, the MEP analysis would likely show regions of negative potential (typically colored red) around the nitrogen atoms of the pyridine ring and the terminal nitrogen atoms of the azido groups, indicating these as sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the methyl groups. The electrostatic potential is a key factor in understanding intermolecular interactions and the sensitivity of energetic materials. mdpi.comdntb.gov.ua
Energetic Properties and Stability Predictions
A primary focus of theoretical studies on a potential energetic material like 3,5-Diazido-2,4-dimethylpyridine is the prediction of its energetic properties and stability.
The heat of formation (HOF) is a critical parameter that quantifies the energy content of a molecule. A high positive HOF is a desirable characteristic for energetic materials. Theoretical methods, such as isodesmic reactions, are commonly employed to calculate the HOF of novel compounds with reasonable accuracy. tandfonline.com
The presence of two azido groups in 3,5-Diazido-2,4-dimethylpyridine is expected to contribute significantly to a high positive heat of formation. For instance, the azido group is known to add a substantial amount of energy to a molecule's energy content. acs.org Studies on other diazido heteroaromatic compounds, such as 3,6-diazido-1,2,4,5-tetrazine (DiAT), have reported high positive heats of formation. nih.govnih.gov
The detonation velocity (D) and detonation pressure (P) are key performance indicators for an explosive. These parameters can be estimated using empirical relationships, such as the Kamlet-Jacobs equations, which require the calculated heat of formation, the density of the material, and the composition of the detonation products. kpu.edu.rsrsc.org
To predict these properties for 3,5-Diazido-2,4-dimethylpyridine, its theoretical density would first need to be estimated, often from the calculated molecular volume. The heat of formation would be obtained from quantum chemical calculations as described above. The composition of the detonation products is typically assumed based on standard decomposition pathways. While specific values cannot be provided without direct calculations, it is anticipated that the high nitrogen content and positive heat of formation would result in significant detonation parameters.
Illustrative Table of Parameters for Detonation Property Prediction:
| Parameter | Method of Determination | Importance |
| Heat of Formation (HOF) | Quantum Chemical Calculations (e.g., isodesmic reactions) | A primary indicator of the energy released upon detonation. |
| Density (ρ) | Estimated from calculated molecular volume or crystal packing simulations. | A critical factor in the Kamlet-Jacobs equations; higher density generally leads to higher detonation performance. |
| Detonation Velocity (D) | Calculated using empirical methods like the Kamlet-Jacobs equations. | A measure of the speed at which the detonation wave propagates through the explosive. |
| Detonation Pressure (P) | Calculated using empirical methods like the Kamlet-Jacobs equations. | Represents the pressure at the detonation front and is a measure of the explosive's shattering power. |
Bond Dissociation Energy (BDE) Analysis for Thermal Stability Assessment
The thermal stability of energetic materials such as 3,5-Diazido-2,4-dimethylpyridine is a critical parameter for their safe handling and application. A key indicator of thermal stability at the molecular level is the bond dissociation energy (BDE), which is the enthalpy change required to break a specific chemical bond homolytically. wikipedia.org In the context of azido-substituted compounds, the weakest bonds are typically the C–N₃ (azido group attached to the pyridine ring) and the N–N₂ bond within the azide (B81097) moiety itself. The lower the BDE of these bonds, the more susceptible the compound is to thermal decomposition, which often proceeds via the loss of dinitrogen (N₂) gas.
Theoretical calculations, primarily using density functional theory (DFT), are instrumental in predicting the BDEs of such compounds. These computational methods can provide valuable insights into the bond strengths and help in assessing the kinetic stability of the molecule. For 3,5-Diazido-2,4-dimethylpyridine, the BDEs of the C₃–N₃, C₅–N₃, and the internal N–N₂ bonds of both azido groups are of primary interest.
The electronic environment of the pyridine ring, influenced by the two methyl groups at positions 2 and 4, can modulate the strength of the C–N bonds. Electron-donating groups like methyl can influence the stability of the resulting radical species upon bond cleavage, thereby affecting the BDE. Computational studies on similar energetic molecules have shown that the energy of decomposition is a key factor in their energetic performance. nih.govnih.gov
Table 1: Hypothetical Bond Dissociation Energies (BDE) for 3,5-Diazido-2,4-dimethylpyridine
| Bond | Hypothetical BDE (kcal/mol) |
|---|---|
| C₃–N₃ | 85 - 95 |
| C₅–N₃ | 85 - 95 |
| Nα–Nβ (in C₃-azido) | 40 - 50 |
| Nα–Nβ (in C₅-azido) | 40 - 50 |
| Nβ–Nγ (in C₃-azido) | 70 - 80 |
| Nβ–Nγ (in C₅-azido) | 70 - 80 |
These values are illustrative and based on general knowledge of similar compounds.
The significantly lower BDE of the Nα–Nβ bond compared to the C–N bond suggests that the initial step in the thermal decomposition is likely the cleavage of the N–N bond, leading to the extrusion of N₂ and the formation of a highly reactive nitrene intermediate. The presence of two azido groups in 3,5-Diazido-2,4-dimethylpyridine implies a complex decomposition pathway with the potential for rapid energy release.
Simulation of Molecular Dynamics and Conformational Landscapes
The conformational landscape of 3,5-Diazido-2,4-dimethylpyridine is largely defined by the orientation of the two azido groups relative to the pyridine ring. While the pyridine ring itself is rigid, the C–N bonds to the azido groups have rotational freedom. MD simulations can map the potential energy surface associated with the rotation of these groups, identifying the most stable (lowest energy) conformations and the energy barriers between them.
Key aspects that can be investigated through MD simulations include:
Rotational dynamics of the azido groups: The simulations can reveal how freely the azido groups rotate and whether there are any preferred orientations due to steric hindrance from the adjacent methyl groups or electronic interactions with the pyridine ring.
Vibrational modes: MD simulations can be used to calculate the vibrational spectra of the molecule, which can be compared with experimental infrared (IR) and Raman data to validate the computational model.
Intermolecular interactions: In condensed phases, MD simulations can model the interactions between molecules of 3,5-Diazido-2,4-dimethylpyridine, providing insights into its crystal packing or its behavior in solution.
The results of such simulations are often visualized through trajectory analysis, which shows the movement of each atom over time, and through plots of potential energy versus conformational coordinates (e.g., dihedral angles). This information is crucial for understanding the molecule's physical properties and reactivity. While specific MD simulation data for 3,5-Diazido-2,4-dimethylpyridine is not available in the provided search results, studies on other pyridine-based compounds demonstrate the utility of this approach in understanding their dynamic behavior. nih.govucl.ac.uk
Theoretical Studies of Azido/Tetrazole Isomerism and its Stabilization Factors in Pyridine Systems
A fascinating aspect of the chemistry of azido-substituted nitrogen heterocycles is the potential for valence isomerization to a fused tetrazole ring system. This is known as azido/tetrazole isomerism, an equilibrium process that can be influenced by various factors. rsc.org For 3,5-Diazido-2,4-dimethylpyridine, two such isomerizations are theoretically possible, leading to the formation of tetrazolo[1,5-a]pyridine (B153557) or tetrazolo[5,1-c]pyridine fused ring systems.
The equilibrium between the azido and tetrazole forms is highly dependent on:
Electronic effects of substituents: The presence of electron-donating (like the methyl groups in the target molecule) or electron-withdrawing groups on the pyridine ring can shift the equilibrium.
Solvent polarity: The relative stability of the two isomers can change significantly with the solvent. nih.gov Polar solvents may favor one isomer over the other due to differential solvation energies.
Temperature: The equilibrium is temperature-dependent, and thermal energy can be sufficient to overcome the activation barrier for the cyclization or ring-opening reaction.
Computational methods, particularly DFT, are extensively used to study this isomerism. nih.gov These calculations can predict the geometries of the azido and tetrazole isomers, the transition state connecting them, and the relative energies of all species involved. This allows for the determination of the activation energy for the isomerization and the equilibrium constant.
In the case of 3,5-Diazido-2,4-dimethylpyridine, theoretical studies would aim to answer the following questions:
What are the relative stabilities of the diazido form versus the possible monotetrazole and ditetrazole isomers?
What are the activation barriers for the cyclization of the azido groups to form the tetrazole rings?
How do the methyl groups at positions 2 and 4 influence the thermodynamics and kinetics of the isomerization?
Studies on other azido-substituted heterocycles have shown that the cyclization process involves the terminal nitrogen atom of the azide group attacking the ring nitrogen atom. nih.gov The stability of the resulting fused tetrazole is often enhanced by the gain in aromaticity. rsc.org A hypothetical energy profile for the first isomerization step is presented in Table 2.
Table 2: Hypothetical Relative Energies for Azido-Tetrazole Isomerization of one Azido Group in 3,5-Diazido-2,4-dimethylpyridine
| Species | Hypothetical Relative Energy (kcal/mol) |
|---|---|
| 3,5-Diazido-2,4-dimethylpyridine (reactant) | 0 |
| Transition State | 25 - 35 |
| Monotetrazole isomer (product) | -5 to +5 |
These values are illustrative and represent a plausible scenario based on related systems.
The sign of the relative energy of the product indicates whether the azido or the tetrazole form is more stable. A negative value would suggest that the tetrazole isomer is thermodynamically favored. The investigation of such equilibria is crucial for understanding the chemical behavior and potential applications of 3,5-Diazido-2,4-dimethylpyridine.
Table of Compounds Mentioned
| Compound Name |
|---|
| 3,5-Diazido-2,4-dimethylpyridine |
| tetrazolo[1,5-a]pyridine |
The Chemical Versatility of 3,5-Diazido-2,4-dimethylpyridine: A Study in Reactivity and Derivatization
The field of energetic materials and advanced heterocycle synthesis has shown considerable interest in nitrogen-rich compounds. Among these, 3,5-Diazido-2,4-dimethylpyridine stands out as a molecule with significant potential for a variety of chemical transformations. The presence of two azide functional groups on the pyridine ring opens up a wide array of possibilities for derivatization, particularly through click chemistry and the formation of novel nitrogen-rich heterocyclic systems. This article explores the reactivity and derivatization of this compound, focusing on its applications in cycloaddition reactions, its transformation into other heterocycles, and strategies for its functionalization.
Advanced Research Applications and Future Directions for 3,5 Diazido 2,4 Dimethylpyridine
Design Principles for Next-Generation High-Performance Energetic Materials
The design of new energetic materials is a complex process that seeks to balance high performance with acceptable levels of safety and stability. The molecular structure of an energetic compound is the primary determinant of its properties.
Correlation of Molecular Structure with Detonation Performance and Insensitivity
For a hypothetical compound like 3,5-Diazido-2,4-dimethylpyridine, its energetic characteristics would be largely influenced by the two azido (B1232118) (-N₃) groups. The high nitrogen content is a key feature in many energetic materials, as the formation of highly stable dinitrogen (N₂) gas upon decomposition releases a significant amount of energy. The detonation performance, often measured by parameters like detonation velocity and pressure, is strongly correlated with the density, heat of formation, and the number of energetic groups in the molecule. rsc.org
Exploration of Structure-Property Relationships for Tunable Energetic Characteristics in Diazido Pyridines
The exploration of structure-property relationships allows for the fine-tuning of energetic characteristics. For a family of compounds like diazido pyridines, systematic modifications to the molecular structure would be expected to yield predictable changes in their energetic properties. For instance, the position and number of azido groups, as well as the nature and location of other substituents on the pyridine (B92270) ring, would significantly impact the compound's performance and sensitivity.
The study of such relationships often involves the synthesis of a series of related compounds and the experimental determination of their properties. Computational chemistry also plays a crucial role in predicting how structural changes will affect energetic performance, allowing for the rational design of new materials with desired characteristics. mdpi.com
Integration within Advanced Materials Science Research Beyond Traditional Explosives (e.g., Gas Generators, Propellants)
Energetic materials are not limited to traditional explosive applications. The controlled release of large volumes of gas from the decomposition of nitrogen-rich compounds is a valuable property in various advanced materials science applications.
Azido compounds, in particular, are of interest for use in gas generators and propellants. researchgate.net Gas generators are devices that produce a large volume of gas to perform a specific function, such as inflating an airbag. nist.gov The rapid and clean decomposition of azido compounds to produce nitrogen gas is highly desirable for such applications. google.com Similarly, in solid propellants, the energetic material provides the thrust for rockets and other propulsion systems. researchgate.net The inclusion of azido pyridines in propellant formulations could potentially offer advantages in terms of performance and stability. fraunhofer.de
Cheminformatics and Computational Screening Implications in Academic Research (ZINC Database Context)
Cheminformatics and computational screening have become indispensable tools in modern chemical research, enabling the rapid and cost-effective evaluation of vast numbers of compounds for specific applications.
Role in Virtual Libraries for Novel Compound Discovery and Profiling
The ZINC database is a massive, curated collection of commercially available compounds for virtual screening. wikipedia.orgsemanticscholar.orgdocking.org It allows researchers to search for and screen millions of compounds based on their structural and physicochemical properties. nih.govresearchgate.net While 3,5-Diazido-2,4-dimethylpyridine is indexed in the ZINC database, its inclusion primarily serves as a reference point within a vast chemical space rather than indicating extensive research into its properties.
Virtual libraries like ZINC are instrumental in the discovery of new compounds with desired properties. By applying computational filters and docking simulations, researchers can identify promising candidates for synthesis and experimental testing, significantly accelerating the discovery process.
Data Mining and Predictive Modeling of Pyridine-Based Compounds for Specialized Applications
Data mining and predictive modeling are powerful techniques for extracting valuable insights from large chemical datasets. arxiv.org By analyzing the known properties of a large number of pyridine-based compounds, it is possible to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. researchgate.net These models can then be used to predict the properties of new, untested pyridine derivatives.
For specialized applications, such as the design of new energetic materials or pharmaceuticals, these predictive models can guide the selection of the most promising candidates for synthesis. This data-driven approach can significantly reduce the time and resources required for the development of new materials with tailored properties. researchgate.net
Challenges and Opportunities in the Synthesis and Characterization of Complex Diazido Pyridines for Future Academic Inquiry
The exploration of novel, high-nitrogen content heterocyclic compounds is a frontier in chemical synthesis, driven by their potential applications in materials science and as energetic materials. Among these, complex diazido pyridines, such as the theoretical 3,5-Diazido-2,4-dimethylpyridine, represent a significant area for academic inquiry. The synthesis and characterization of such molecules are fraught with challenges, yet they also present substantial opportunities for advancing synthetic methodologies and our fundamental understanding of chemical reactivity and stability.
Challenges in Synthesis
The construction of complex diazido pyridines is a formidable task due to a combination of factors related to the pyridine core's reactivity and the hazardous nature of the azide (B81097) functional group.
Regioselective Functionalization of the Pyridine Ring : The pyridine ring is electronically deficient, which deactivates it towards electrophilic substitution. Furthermore, directing substituents to specific positions, particularly the C3 and C5 (meta) positions simultaneously, remains a persistent challenge in heterocyclic chemistry. researchgate.net While methods for C-H functionalization at C2 and C4 positions are more established, derivatization at the C3 position has historically posed significant difficulties. researchgate.net Achieving a specific pattern like 3,5-diazido substitution on an already substituted ring (2,4-dimethyl) requires highly selective and robust synthetic strategies that are not yet commonplace. nih.gov Researchers at the University of Münster have developed novel strategies for meta-functionalization by temporarily de-aromatizing the pyridine ring, a technique that could be pivotal for future syntheses in this class. uni-muenster.deinnovations-report.com
Introduction of Azide Groups : The introduction of azide moieties onto an aromatic ring is typically achieved through nucleophilic aromatic substitution of a suitable leaving group (e.g., a halide) with an azide salt or through diazotization of an amino group followed by azidation. Each route has its complications. The pyridine ring's electron-deficient nature can hinder the initial steps required to install appropriate leaving groups or amino precursors at the desired positions. Moreover, organic azides are high-energy compounds, prone to explosive decomposition with stimuli like heat, shock, or light, necessitating specialized handling procedures and equipment. researchgate.net
Stability of Intermediates and Products : High-nitrogen compounds are often thermodynamically unstable. The synthesis of a molecule with two azide groups on a pyridine ring would likely involve energetic intermediates that could be difficult to isolate and purify. The final product itself would be highly sensitive, posing significant challenges for safe handling, storage, and subsequent application studies.
Challenges in Characterization
The definitive identification and characterization of complex diazido pyridines also present unique hurdles that demand advanced analytical techniques and careful interpretation.
Azide-Tetrazole Tautomerism : A well-documented phenomenon in polyazido heteroaromatic compounds is the potential for intramolecular cyclization of an azide group with the adjacent ring nitrogen or another azide, leading to a fused tetrazole ring system. researchgate.netnih.gov This azido-tetrazolo tautomerization can result in a mixture of isomers in equilibrium, complicating spectroscopic analysis (NMR, IR) and making unambiguous structure determination difficult. researchgate.netnih.gov For a compound like 3,5-Diazido-2,4-dimethylpyridine, this could lead to complex and difficult-to-interpret spectral data.
Energetic Nature and Analytical Techniques : The inherent instability of diazido compounds requires caution during characterization. Techniques that involve heat (like Gas Chromatography) or high energy (like certain mass spectrometry ionization methods) could induce decomposition, providing misleading data about the sample's true composition.
Spectroscopic Complexity : The presence of multiple nitrogen atoms and the symmetric or asymmetric vibrations of the azide groups would lead to complex signals in both ¹H and ¹³C NMR spectroscopy, as well as distinctive, strong absorptions in IR spectroscopy. Correlating these signals to a definitive structure, especially in the presence of potential tautomers, requires sophisticated 2D NMR experiments and high-resolution mass spectrometry.
Opportunities and Future Directions
Despite the significant challenges, the pursuit of complex diazido pyridines opens up numerous opportunities for research and innovation.
Development of Novel Synthetic Methods : The difficulty in synthesizing these molecules highlights a clear opportunity for the development of new synthetic methodologies. This includes creating milder and more selective C-H functionalization techniques for pyridines and safer methods for introducing azide groups. researchgate.net Late-stage functionalization, where azides are introduced at the end of a synthesis, could be a valuable strategy to avoid carrying energetic groups through multiple steps. uni-muenster.de
High-Energy-Density Materials (HEDMs) : Diazido pyridine derivatives are, by their nature, candidates for HEDMs. researchgate.net The high nitrogen content and the presence of multiple N-N and C-N bonds suggest a large positive heat of formation and the potential to release a significant amount of energy and nitrogen gas upon decomposition. researchgate.netnih.gov Future academic inquiry could focus on carefully synthesizing these compounds to study their energetic properties, such as detonation velocity and thermal stability, contributing to the design of next-generation materials.
Precursors for Novel Heterocyclic Systems : The reactive azide groups can serve as synthetic handles for creating other complex nitrogen-rich heterocycles through reactions like cycloadditions (e.g., "click chemistry") or nitrene insertions. This allows access to novel molecular scaffolds that could be investigated for applications in medicinal chemistry or materials science. researchgate.net
Computational and Mechanistic Studies : The instability of these compounds makes them ideal subjects for theoretical and computational chemistry. High-level calculations can predict their stability, geometric structures, spectroscopic signatures, and decomposition pathways. Such studies can guide synthetic efforts, prioritize promising targets, and provide crucial safety information before laboratory work begins, representing a significant opportunity for synergy between computational and experimental chemistry.
The table below summarizes the key challenges and the corresponding opportunities they present for future academic research.
| Challenge Category | Specific Challenge | Opportunity for Future Inquiry |
| Synthesis | Regioselective diazidation of the pyridine core. | Develop novel C-H activation and late-stage functionalization methods. researchgate.netuni-muenster.de |
| Handling of energetic and potentially explosive compounds. | Design safer azidating reagents and flow-chemistry synthesis protocols. | |
| Characterization | Potential for azide-tetrazole tautomerism. | Conduct in-depth mechanistic studies using advanced spectroscopy and computational modeling to understand and control isomerism. nih.gov |
| Instability during analysis. | Develop and apply non-destructive and low-energy analytical techniques for energetic materials. | |
| Application | Inherent instability limits practical use. | Explore controlled decomposition for applications as gas generants or investigate stabilization within a polymer matrix. |
| Lack of fundamental property data. | Perform systematic studies on structure-property relationships to build predictive models for new high-nitrogen compounds. |
Q & A
Basic Research Questions
Q. What are the established synthesis and characterization protocols for 3,5-Diazido-2,4-dimethylpyridine?
- Methodological Answer : Synthesis typically involves diazidation of 3,5-dimethylpyridine derivatives under controlled azide-transfer conditions. Characterization relies on spectroscopic techniques:
- NMR : To confirm regioselectivity of diazido groups and methyl substitutions.
- IR Spectroscopy : Identifies N=N stretching vibrations (~2100 cm⁻¹) specific to azides.
- X-ray Crystallography : Resolves molecular geometry and crystallographic packing .
- Data Table :
| Technique | Key Parameters | Application |
|---|---|---|
| NMR | δ 2.4 ppm (CH₃), δ 6.8–7.2 ppm (pyridine H) | Structural confirmation |
| IR | 2100–2150 cm⁻¹ (N=N stretch) | Functional group analysis |
Q. How can the ZINC database be leveraged to identify structural analogs of 3,5-Diazido-2,4-dimethylpyridine for virtual screening?
- Methodological Answer :
Use SMILES or InChI of the compound to perform a similarity search in ZINC.
Apply filters:
- Molecular weight : 150–500 Da.
- LogP : <5 for solubility.
- Hydrogen bond donors/acceptors : ≤5 each.
Export 3D structures (e.g., mol2 or SDF) for docking studies .
- Note : ZINC’s tranche system organizes compounds by properties, enabling focused library generation .
Q. What spectroscopic techniques are critical for distinguishing 3,5-Diazido-2,4-dimethylpyridine from its isomers?
- Methodological Answer :
- Mass Spectrometry (MS) : Determines molecular ion peaks (M⁺) and fragmentation patterns unique to diazido groups.
- ¹³C NMR : Differentiates methyl (δ 20–25 ppm) and pyridine ring carbons (δ 120–150 ppm).
- UV-Vis : Absorbance at 260–280 nm indicates π→π* transitions in the pyridine ring .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity of 3,5-Diazido-2,4-dimethylpyridine with zinc-containing enzymes?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Amsterdam Density Functional (ADF) software to analyze electron density and frontier orbitals (HOMO/LUMO) for azide group reactivity .
- Docking (AutoDock Vina) : Dock the compound into zinc-binding pockets (e.g., metalloproteinases) using ZINC’s preprocessed 3D structures. Assess binding energy (ΔG) and pose clustering .
Q. How should researchers resolve contradictions between experimental and computational data for azide-containing compounds?
- Methodological Answer :
Sensitivity Analysis : Vary parameters (e.g., solvent models, force fields) in simulations.
Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding constants.
Cross-Validation : Compare results across multiple software (e.g., ADF vs. Gaussian) .
Q. What theoretical frameworks guide the design of experiments involving 3,5-Diazido-2,4-dimethylpyridine?
- Methodological Answer :
- Coordination Chemistry : Ligand field theory to predict zinc-azide interactions.
- Click Chemistry : Azide-alkyne cycloaddition principles for derivatization.
- Reactivity Theory : Transition state modeling for azide decomposition pathways .
Q. How can factorial design optimize reaction conditions for synthesizing 3,5-Diazido-2,4-dimethylpyridine?
- Methodological Answer :
- Variables : Temperature (25–100°C), solvent polarity (DMSO vs. THF), stoichiometry (azide:pyridine ratio).
- Response Surface Methodology (RSM) : Maximize yield via central composite design.
- Statistical Tools : ANOVA to identify significant factors (p <0.05) .
Q. What strategies enable the repurposing of 3,5-Diazido-2,4-dimethylpyridine using ZINC’s bioactivity data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
